

Imatinib Impurity E CAS number and molecular formula.

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In-Depth Technical Guide: Imatinib Impurity E

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Imatinib Impurity E**, a critical process-related impurity in the synthesis of the targeted anticancer drug, Imatinib. This document details its chemical identity, synthesis, and analytical detection, alongside the broader context of Imatinib's mechanism of action.

Core Data Summary

Imatinib Impurity E, also known as Imatinib Dimer Impurity, is a significant impurity that requires careful monitoring and control during the manufacturing of Imatinib. Its presence can impact the quality, safety, and efficacy of the final drug product.



Parameter	Value	Reference
CAS Number	1365802-18-1	[1]
Molecular Formula	C52H48N12O2	[1]
Molecular Weight	873.02 g/mol	[1]
Synonyms	Imatinib Dimer, Des(methylpiperazinyl-N- methyl) Imatinib Dimer Impurity	[1]
Appearance	White to Off-White Solid	
Melting Point	>254°C	-
Purity	>95%	-

Experimental Protocols Synthesis of Imatinib Impurity E

The synthesis of **Imatinib Impurity E** presents technical challenges and cannot be achieved through general amide synthesis methods involving acyl chlorides. A described method involves the reaction of a carboxylic acid with an amine.

Methodology:

A preparation method for **Imatinib Impurity E** involves using 1,4-bis(4-carboxybenzyl)piperazine as a raw material. This is reacted with "imaamine" (4-methyl-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine) in the presence of N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO). The molar ratio of 1,4-bis(4-carboxybenzyl)piperazine to imaamine is approximately 1:2 to 1:3.

This process yields 1,4-bis[4-[4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]benzylpiperazine, which is **Imatinib Impurity E**. This method is noted for its simplicity and high product purity, making it suitable for industrial-scale production.

Analytical Determination of Imatinib Impurity E



A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the simultaneous determination of Imatinib and its dimer impurity.

Chromatographic Conditions:

• Instrument: High-Performance Liquid Chromatography (HPLC) system

Column: HiQ Sil C18 (250 mm × 4.6 mm, 5 μm)[1]

• Mobile Phase: Methanol and Acetate Buffer (pH 3.5) in a ratio of 80:20 v/v[1]

Flow Rate: 1.0 mL/min[1]

Detection: UV at 273 nm[1]

Retention Times:

Imatinib mesylate: 8.060 min[1]

Imatinib Impurity E (Dimer Impurity): 11.398 min[1]

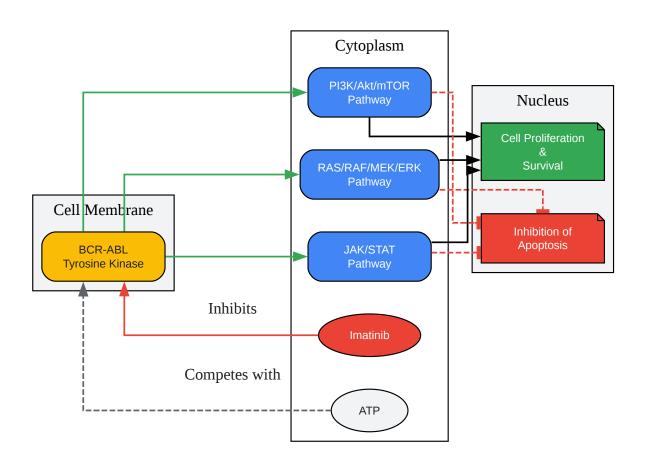
Validation Data for **Imatinib Impurity E** (Dimer Impurity):

Validation Parameter	Result
Linearity Range	0.4 to 2.4 μg/mL
Correlation Coefficient (R²)	0.9971
Limit of Detection (LOD)	0.033 μg/mL[1]
Limit of Quantification (LOQ)	0.099 μg/mL[1]
Mean Recovery	98.16–99.18%[1]

Signaling Pathways and Experimental Workflows Imatinib's Mechanism of Action and Associated Signaling Pathway



Imatinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutive activity of which is the primary driver of chronic myeloid leukemia (CML). By binding to the ATP-binding site of the Bcr-Abl kinase, Imatinib blocks its downstream signaling pathways, leading to the inhibition of proliferation and induction of apoptosis in cancer cells.



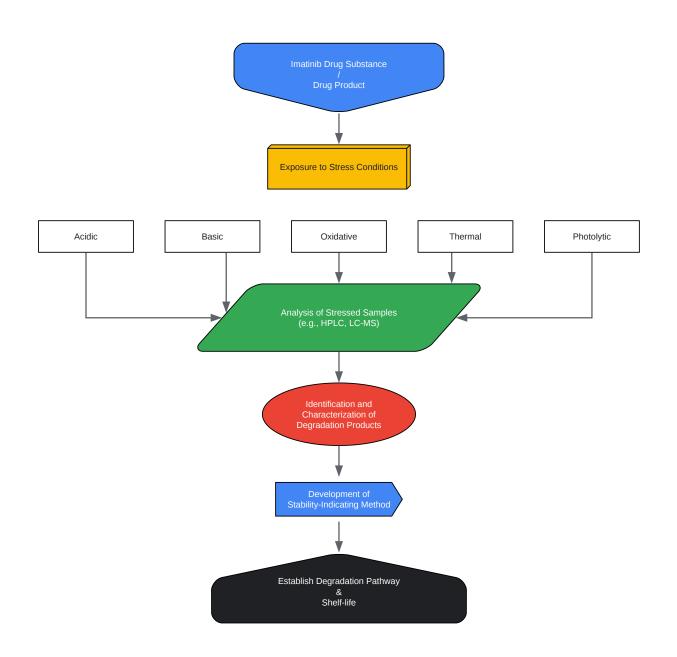
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Imatinib's inhibitory effect on the BCR-ABL signaling pathway.

Experimental Workflow for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways of a drug substance.[2] These studies help in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.





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A typical workflow for forced degradation studies of a drug substance.



Conclusion

The thorough characterization and control of **Imatinib Impurity E** are paramount for ensuring the quality and safety of Imatinib drug products. The information provided in this guide, from its fundamental chemical properties to detailed analytical and synthetic protocols, serves as a valuable resource for researchers and professionals in the pharmaceutical industry. Understanding the formation and detection of such impurities is a critical aspect of drug development and manufacturing, ultimately safeguarding patient health.

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References

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